6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-

Description

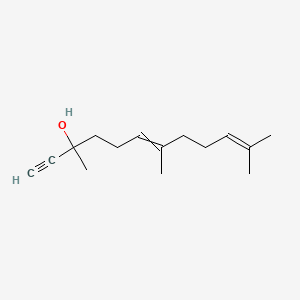

6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- (CAS: 115460-14-5, C₁₅H₂₄O) is a branched aliphatic alcohol characterized by a conjugated dien-yne system (C6 and C10 double bonds, C1-C3 triple bond) and three methyl substituents at positions 3, 7, and 11. This compound is structurally related to farnesol derivatives but distinguished by its unique triple bond, which confers distinct physicochemical and biological properties. It has been identified in diverse natural sources, including ginger (Zingiber officinale) , sauce-flavor baijiu , and the extracellular vesicles (EVs) of Candida albicans .

Structure

3D Structure

Properties

CAS No. |

2387-68-0 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |

InChI Key |

ZNVPGYAGXVEAFP-SDNWHVSQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C#C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- typically involves the use of starting materials such as farnesol or nerolidol. One common synthetic route includes the following steps:

Isomerization: Farnesol is isomerized to nerolidol.

Dehydration: Nerolidol undergoes dehydration to form the alkyne.

Hydroxylation: The alkyne is then hydroxylated to produce 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The alkyne can be reduced to an alkene or an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6,10-Dodecadien-1-yn-3-one, 3,7,11-trimethyl-.

Reduction: Formation of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

6,10-Dodecadien-1-yn-3-ol serves as an intermediate in the synthesis of complex organic compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of other valuable substances.

Biology

This compound has been studied for its antimicrobial and antifungal properties . Research indicates that it disrupts microbial cell membranes, leading to cell lysis and death. For instance, a study showed its effectiveness against Candida albicans, inhibiting the yeast-to-hypha transition critical for its pathogenicity.

Medicine

Ongoing research is exploring the potential therapeutic applications of 6,10-Dodecadien-1-yn-3-ol in treating infections caused by resistant strains of bacteria and fungi. Its mechanism of action involves enzyme inhibition and membrane disruption.

Industry

The compound is also utilized in the production of fragrances and flavors due to its pleasant aroma. It is classified as a flavoring agent by regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives) and is recognized for its safety when used in food products .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Candida albicans | |

| Antioxidant | DPPH radical scavenging activity with IC50 ~ 1.125 mg/mL |

Antimicrobial Efficacy Against Candida albicans

A study highlighted the effectiveness of 6,10-Dodecadien-1-yn-3-ol against Candida albicans, showing significant inhibition of yeast-to-hypha transition. This property is crucial for developing new antifungal treatments targeting resistant strains.

Antioxidant Properties

Research measuring the antioxidant activity of 6,10-Dodecadien-1-yn-3-ol demonstrated a dose-dependent increase in scavenging activity against DPPH radicals. The determined IC50 value suggests its potential as a natural antioxidant agent.

Mechanism of Action

The mechanism of action of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne and diene moieties enable it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- and related compounds are summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Structural Differences :

- The dien-yne system in the target compound introduces rigidity and electronic conjugation, likely enhancing its reactivity compared to triene analogs like trans-farnesol .

- Dihydrofarnesol lacks the triple bond and has reduced unsaturation, resulting in higher stability and lower volatility .

Functional Roles :

- Flavor Contribution : While trans-farnesol and DOH are pivotal in tobacco and spice flavors , the target compound enhances the sweetness and aftertaste of baijiu .

- Biological Activity : The dien-yne structure may confer antimicrobial properties, as seen in C. albicans EVs , whereas diol derivatives (e.g., in Achillea alpina) exhibit hypoglycemic effects .

Natural Occurrence :

- The target compound is uniquely reported in ginger and baijiu, while trans-farnesol is widespread in plants and propolis .

Research Findings and Implications

- Flavor Chemistry : In baijiu, the compound’s triple bond may interact with aldehydes to form esters, contributing to its lingering sweetness .

- Antimicrobial Potential: Its presence in C. albicans EVs suggests a role in fungal communication, possibly disrupting biofilm formation .

- Comparative Stability : Dihydrofarnesol’s saturated structure makes it preferable in cosmetics, whereas the target compound’s reactivity may limit its industrial use .

Biological Activity

6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-, also known as 3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol, is an organic compound with the molecular formula and a molecular weight of approximately 220.35 g/mol. This compound features a unique structure characterized by both diene and alkyne functionalities, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| Boiling Point | 107-110 °C @ 2.5 Torr |

| Density | 0.8894 g/cm³ @ 20 °C |

Synthesis

The synthesis of 6,10-Dodecadien-1-yn-3-ol can be achieved through selective hydrogenation of farnesol in the presence of specific catalysts. This method allows for the preservation of the compound's unique triple bond while modifying its functional groups to enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of 6,10-Dodecadien-1-yn-3-ol. In vitro tests showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) ranged from 6.25 to 25 µg/mL, while the minimum bactericidal concentration (MBC) was found to be between 25 and 50 µg/mL. The compound exhibited a bactericidal effect against all tested bacteria, indicating its potential as a natural antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of essential enzymatic activities. This dual action leads to cell lysis and death, highlighting its potential as a therapeutic agent in combating microbial infections .

Case Studies

- Study on Antibacterial Activity : A comprehensive study published in Phytochemical Profiling evaluated the antibacterial properties of ginger extracts containing 6,10-Dodecadien-1-yn-3-ol. The study utilized disc diffusion methods to assess the inhibition zones across different bacterial strains, confirming the compound's efficacy .

- Computational Analysis : Research integrating experimental and computational approaches indicated that compounds similar to 6,10-Dodecadien-1-yn-3-ol bind effectively to specific protein targets associated with bacterial metabolism. Binding affinities reached as high as -9.5 kcal/mol, suggesting strong interactions that may enhance its biological efficacy .

Phytochemical Screening

Phytochemical screening of sources rich in this compound revealed various bioactive constituents such as saponins, flavonoids, glycosides, and terpenoids. The presence of these compounds suggests that they may work synergistically with 6,10-Dodecadien-1-yn-3-ol to enhance its biological activity .

Q & A

Q. How should conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.